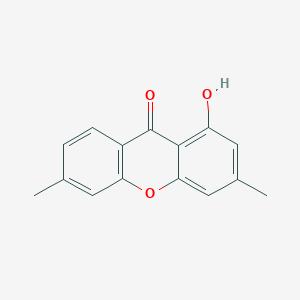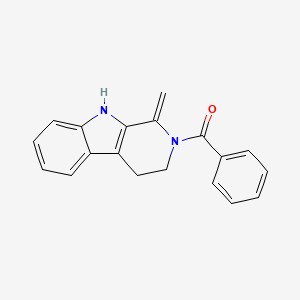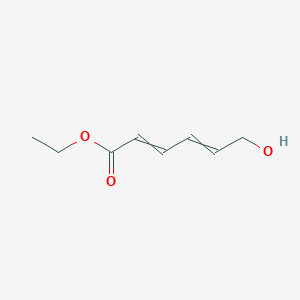
3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylbicyclo(221)hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a propyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde typically involves the use of starting materials that contain the bicyclic framework. One common method is the transition metal-catalyzed synthesis, which allows for the formation of the bicyclic structure with high efficiency . The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The propyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Propylbicyclo(2.2.1)hept-5-ene-2-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. This reactivity is crucial in its role in organic synthesis and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2-carboxaldehyde: Shares a similar bicyclic structure but lacks the propyl group.
2,5-Methylene-6-propyl-3-cyclohexenecarboxaldehyde: Another compound with a similar framework but different functional groups.
Properties
CAS No. |
39067-39-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-propylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-2-3-10-8-4-5-9(6-8)11(10)7-12/h4-5,7-11H,2-3,6H2,1H3 |
InChI Key |
RPJGEHBYOXRURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2CC(C1C=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


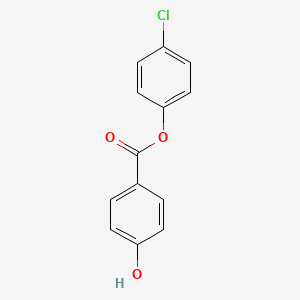
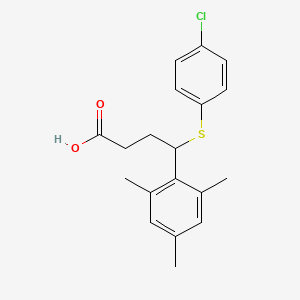


![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
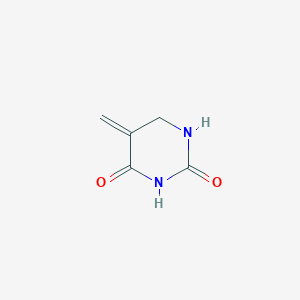

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)

![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
